methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1707576-03-1
Cat. No.: VC5390541
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707576-03-1 |
|---|---|
| Molecular Formula | C8H12ClN3O2 |
| Molecular Weight | 217.65 |
| IUPAC Name | methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H |
| Standard InChI Key | UAENJDVWVUWFNE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNC2=C1CCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₈H₁₂ClN₃O₂, with a molecular weight of 217.65 g/mol. Its IUPAC name, methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride, reflects its fused pyrazole-pyridine core and ester functionalization. The saturated pyridine ring (4,5,6,7-tetrahydro) introduces conformational flexibility, which may influence binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1707576-03-1 |
| Molecular Formula | C₈H₁₂ClN₃O₂ |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
| SMILES | COC(=O)C1=NNC2=C1CCNC2.Cl |
| InChIKey | UAENJDVWVUWFNE-UHFFFAOYSA-N |
The SMILES notation highlights the methyl ester (COC(=O)), pyrazole ring (NNC2), and tetrahydropyridine moiety (CCNC2), while the InChIKey provides a unique identifier for chemical databases.
Structural Analysis
The pyrazolo[3,4-c]pyridine core features three nitrogen atoms at positions 1, 3, and 7, creating a polarized system where the pyrazole ring is electron-rich and the pyridine ring is electron-deficient . This electronic asymmetry facilitates interactions with biological targets, such as enzymes or receptors. X-ray crystallography of analogous compounds reveals that substituents at the C(3) position (e.g., phenyl groups) adopt non-planar conformations to avoid steric clashes, while N(1)-bound groups remain coplanar with the core .
Synthesis and Preparation
Purification and Characterization
The compound is purified via recrystallization from ethanol/ethyl acetate mixtures. Characterization relies on:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methyl ester (δ ~3.8 ppm for OCH₃) and tetrahydropyridine protons (δ ~1.5–3.5 ppm).
-
Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 217.65).
Comparative Analysis with Ethyl Ester Analog
The ethyl ester analog (C₉H₁₄ClN₃O₂, MW 231.68) shares similar synthesis routes but differs in pharmacokinetics. Comparative studies indicate:
-
Enhanced Lipophilicity: The ethyl group increases logP, potentially improving membrane permeability.
-
Metabolic Stability: Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, affecting half-life.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the C(3) ester group (e.g., replacing methyl with cyclopropyl) to optimize target binding.
-
In Vivo Efficacy Trials: Evaluating pharmacokinetics and toxicity in animal models of tuberculosis or CNS disorders.
-
Crystallographic Analysis: Resolving the 3D structure to guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume